molecular formula C19H12F4O B13461052 4'-Fluoro-2-phenoxy-3'-(trifluoromethyl)-1,1'-biphenyl

4'-Fluoro-2-phenoxy-3'-(trifluoromethyl)-1,1'-biphenyl

Cat. No.: B13461052
M. Wt: 332.3 g/mol
InChI Key: AVOZZWYQQIVGBO-UHFFFAOYSA-N
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Description

4’-Fluoro-2-phenoxy-3’-(trifluoromethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-2-phenoxy-3’-(trifluoromethyl)-1,1’-biphenyl typically involves the following steps:

    Halogenation: Introduction of the fluorine atom into the biphenyl structure.

    Etherification: Formation of the phenoxy group through a nucleophilic substitution reaction.

    Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-2-phenoxy-3’-(trifluoromethyl)-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: Conversion of the phenoxy group to a phenol group.

    Reduction: Reduction of the fluorine or trifluoromethyl groups.

    Substitution: Replacement of the fluorine or trifluoromethyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenol derivatives, while reduction may yield biphenyl derivatives with reduced fluorine or trifluoromethyl groups.

Scientific Research Applications

4’-Fluoro-2-phenoxy-3’-(trifluoromethyl)-1,1’-biphenyl has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4’-Fluoro-2-phenoxy-3’-(trifluoromethyl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular signaling.

    Gene Expression: Modulation of gene expression through interaction with transcription factors.

Comparison with Similar Compounds

Similar Compounds

    4’-Fluoro-2-phenoxy-1,1’-biphenyl: Lacks the trifluoromethyl group.

    2-Phenoxy-3’-(trifluoromethyl)-1,1’-biphenyl: Lacks the fluorine atom.

    4’-Fluoro-3’-(trifluoromethyl)-1,1’-biphenyl: Lacks the phenoxy group.

Uniqueness

4’-Fluoro-2-phenoxy-3’-(trifluoromethyl)-1,1’-biphenyl is unique due to the presence of both fluorine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

Molecular Formula

C19H12F4O

Molecular Weight

332.3 g/mol

IUPAC Name

1-fluoro-4-(2-phenoxyphenyl)-2-(trifluoromethyl)benzene

InChI

InChI=1S/C19H12F4O/c20-17-11-10-13(12-16(17)19(21,22)23)15-8-4-5-9-18(15)24-14-6-2-1-3-7-14/h1-12H

InChI Key

AVOZZWYQQIVGBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C3=CC(=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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